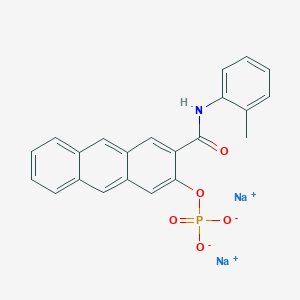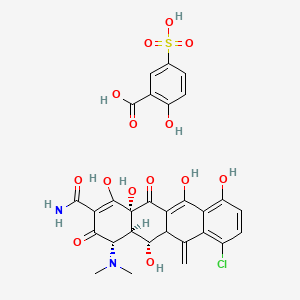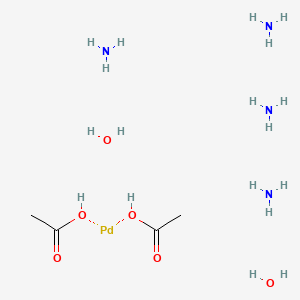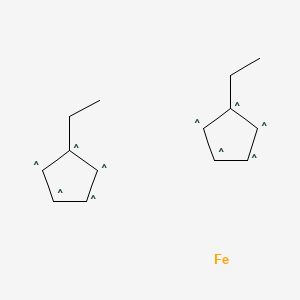
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The unique structure of this compound, featuring a triphenylphosphonium group, makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (2-oxo-2-phenylmethoxyethyl) bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
化学反应分析
Types of Reactions
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like chloride, iodide, hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
作用机制
The mechanism of action of (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the phenylmethoxyethyl moiety to various substrates, leading to the formation of new chemical bonds. The pathways involved in these reactions are often complex and may include multiple steps, such as nucleophilic attack, bond formation, and product release .
相似化合物的比较
Similar Compounds
- (2-oxo-2-phenylethyl)-triphenylphosphanium chloride
- (2-oxo-2-phenylethyl)-triphenylphosphanium iodide
- (2-oxo-2-phenylethyl)-triphenylphosphanium hydroxide
Uniqueness
What sets (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide apart from similar compounds is its specific substitution pattern and the presence of the hydrobromide ion. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .
属性
分子式 |
C27H25BrO2P+ |
|---|---|
分子量 |
492.4 g/mol |
IUPAC 名称 |
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C27H24O2P.BrH/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1; |
InChI 键 |
AVQABZVTPWROCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)









